2-Deuterioprop-1-ene
Overview
Description
2-Deuterioprop-1-ene, also known as 2-dipropene, is a hydrocarbon molecule with the chemical formula C3H6D2. It is a structural isomer of propene and is composed of three carbon atoms and six hydrogen atoms, with two of the hydrogen atoms replaced by deuterium atoms1. It is a colorless gas at room temperature and is used as a reagent in organic synthesis1.
Synthesis Analysis
2-Deuterioprop-1-ene is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a reaction medium for catalytic hydrogenation reactions1. However, the exact synthesis routes of 2-Deuterioprop-1-ene are not detailed in the search results.
Molecular Structure Analysis
The molecular structure of 2-Deuterioprop-1-ene is based on its chemical formula, C3H6D2. It consists of three carbon atoms and six hydrogen atoms, with two of the hydrogen atoms replaced by deuterium atoms1. The exact molecular structure analysis is not provided in the search results.
Chemical Reactions Analysis
The mechanism of action of 2-Deuterioprop-1-ene is based on its ability to form stable bonds with other molecules. 2-Deuterioprop-1-ene is a reactive molecule, and when it reacts with other molecules, it forms covalent bonds1. These covalent bonds are strong and can be used to form polymers or to catalyze chemical reactions1.
Physical And Chemical Properties Analysis
2-Deuterioprop-1-ene is a relatively stable molecule. It is also relatively non-toxic and has a low vapor pressure, making it suitable for use in laboratory experiments1. The main limitation of using 2-Deuterioprop-1-ene in laboratory experiments is that it is a relatively reactive molecule, and it can react with other molecules in the experiment1.
Safety And Hazards
The safety and hazards of 2-Deuterioprop-1-ene are not detailed in the search results. However, as a general rule, it is important to handle all chemicals with care and to follow safety guidelines to prevent any potential harm.
Future Directions
There are a number of potential future directions for research into 2-Deuterioprop-1-ene. These include further research into its synthesis methods, its mechanism of action, its biochemical and physiological effects, and its potential uses in laboratory experiments1.
Please note that the information provided is based on the available search results and may not cover all aspects of 2-Deuterioprop-1-ene. For a more comprehensive understanding, further research and reading of relevant academic papers are recommended.
properties
IUPAC Name |
2-deuterioprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQONPFPTGQHPMA-WFVSFCRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
43.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deuterioprop-1-ene |
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